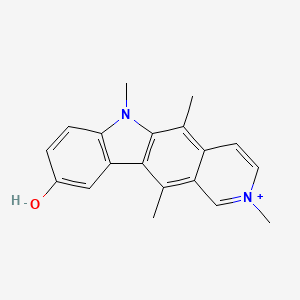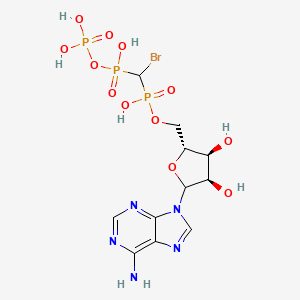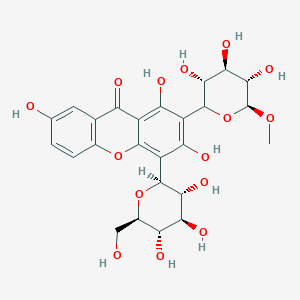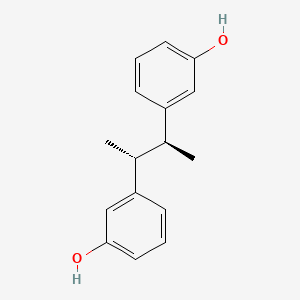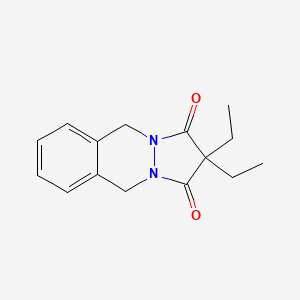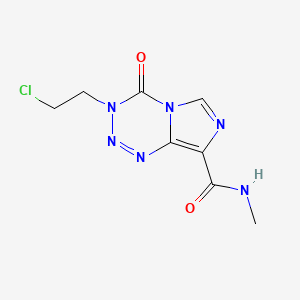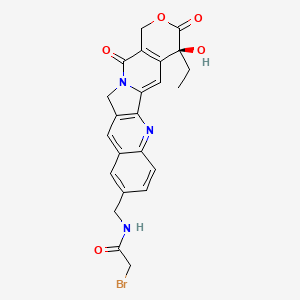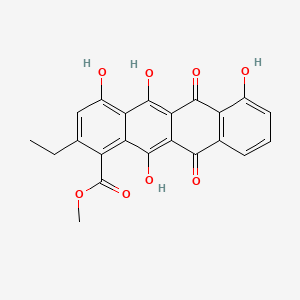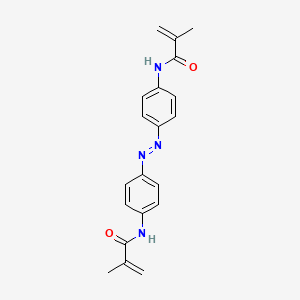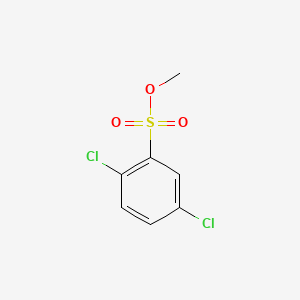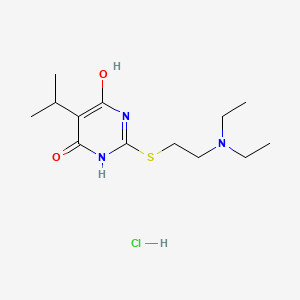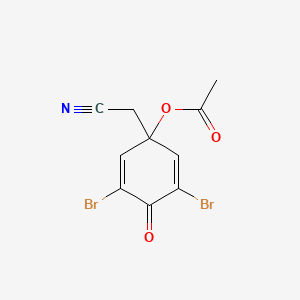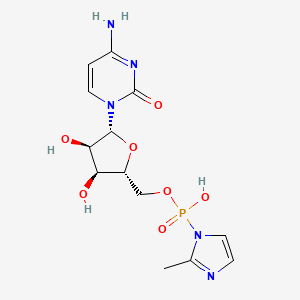
Hexasonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexasonium iodide, with the molecular formula C18H27IO2S, is a synthetic anticholinergic drug. It is known for its unique structure, which includes a sulfonium ion and an iodide ion. This compound is used in various scientific and medical applications due to its specific chemical properties .
Preparation Methods
Hexasonium iodide can be synthesized through a series of chemical reactions involving cyclohexylphenylacetyl chloride and dimethylsulfoxide. The reaction typically involves the formation of an intermediate compound, which is then reacted with hydroiodic acid to produce this compound. The industrial production methods for this compound are similar to laboratory synthesis but are scaled up to produce larger quantities .
Chemical Reactions Analysis
Hexasonium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different sulfoxides and sulfones.
Reduction: It can be reduced to form simpler sulfonium compounds.
Substitution: It undergoes substitution reactions where the iodide ion can be replaced by other halides or nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like sodium chloride.
Scientific Research Applications
Hexasonium iodide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: It is used in studies involving cell signaling and neurotransmission due to its anticholinergic properties.
Medicine: It has been investigated for its potential use in treating conditions related to the nervous system, such as muscle spasms and certain types of pain.
Industry: It is used in the production of other chemical compounds and as an intermediate in pharmaceutical manufacturing
Mechanism of Action
Hexasonium iodide exerts its effects by blocking the action of acetylcholine at muscarinic receptors. This inhibition prevents the transmission of nerve impulses in the parasympathetic nervous system, leading to a decrease in muscle contractions and glandular secretions. The molecular targets involved include muscarinic acetylcholine receptors, which are part of the G-protein coupled receptor family .
Comparison with Similar Compounds
Hexasonium iodide is unique compared to other anticholinergic compounds due to its specific structure and the presence of an iodide ion. Similar compounds include:
Atropine: Another anticholinergic drug but lacks the iodide ion.
Scopolamine: Similar in function but has a different chemical structure.
Ipratropium: Used for respiratory conditions but differs in its molecular composition. This compound’s uniqueness lies in its specific chemical structure, which imparts distinct pharmacological properties
Properties
CAS No. |
3569-59-3 |
|---|---|
Molecular Formula |
C18H27IO2S |
Molecular Weight |
434.4 g/mol |
IUPAC Name |
2-(2-cyclohexyl-2-phenylacetyl)oxyethyl-dimethylsulfanium;iodide |
InChI |
InChI=1S/C18H27O2S.HI/c1-21(2)14-13-20-18(19)17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3,5-6,9-10,16-17H,4,7-8,11-14H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
LZXCSAFKUYXBTJ-UHFFFAOYSA-M |
SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |
Canonical SMILES |
C[S+](C)CCOC(=O)C(C1CCCCC1)C2=CC=CC=C2.[I-] |
Synonyms |
thiospasmin thiospasmine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


